molecular formula C13H18N2O3 B3230884 (S)-4-Cbz-3-(aminomethyl)morpholine CAS No. 1312161-61-7

(S)-4-Cbz-3-(aminomethyl)morpholine

Cat. No.: B3230884
CAS No.: 1312161-61-7
M. Wt: 250.29 g/mol
InChI Key: PHVGNIVBGOBZCV-LBPRGKRZSA-N
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Description

(S)-4-Cbz-3-(aminomethyl)morpholine is a chiral morpholine derivative with a benzyl carbamate (Cbz) protecting group

Properties

IUPAC Name

benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVGNIVBGOBZCV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150228
Record name 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312161-61-7
Record name 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312161-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cbz-3-(aminomethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted morpholine derivatives

Mechanism of Action

The mechanism of action of (S)-4-Cbz-3-(aminomethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Cbz-3-(aminomethyl)morpholine is unique due to its chiral nature and the presence of both the Cbz protecting group and the aminomethyl group. These features make it a versatile intermediate for the synthesis of more complex molecules and enhance its potential in medicinal chemistry .

Biological Activity

(S)-4-Cbz-3-(aminomethyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its structural versatility and potential biological activities. This compound features a carbobenzyloxy (Cbz) group at the 4-position and an aminomethyl group at the 3-position, which contribute to its interaction with various biological macromolecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

Structural Overview

Morpholines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. The presence of functional groups in this compound enhances its interaction with biological targets, making it a candidate for pharmaceutical applications.

Biological Activity

Research indicates that morpholine derivatives, including this compound, exhibit diverse biological activities:

  • Antimicrobial Activity : Some morpholine derivatives have shown promising antimicrobial properties.
  • Anticancer Potential : Certain compounds within this class have been evaluated for their anticancer effects, suggesting that this compound may also possess similar activities.

Interaction Profiles

Studies on interaction profiles indicate that this compound may interact with various biological macromolecules. These interactions can influence enzyme activity and receptor binding, leading to potential therapeutic effects.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
4-Cbz-morpholineMorpholine ring with Cbz groupAntimicrobial
3-AminomethylmorpholineMorpholine with aminomethyl substitutionAnticancer
N-Boc-morpholineMorpholine with Boc protectionEnzyme inhibitor
2-(Aminomethyl)morpholineAminomethyl group at the 2-positionAntimicrobial and anticancer properties

These compounds exhibit unique properties that differentiate them from this compound, particularly regarding their biological activities and potential applications in drug design.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal explored the synthesis and characterization of new morpholine derivatives, including this compound. It was found to inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : Research has demonstrated that this compound can act as an enzyme inhibitor. Specific studies focused on its ability to inhibit protein kinases, which are critical in various signaling pathways involved in cancer progression .
  • Antimicrobial Activity : Another study highlighted the antimicrobial properties of morpholine derivatives, noting that those with a Cbz group showed enhanced activity against certain bacterial strains.

The exact mechanism of action for this compound remains an area of active research. However, it is believed that the compound's ability to bind to specific receptors or enzymes alters their activity, leading to the observed biological effects. The carbobenzyloxy group may enhance lipophilicity, facilitating better interaction with hydrophobic pockets in target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Cbz-3-(aminomethyl)morpholine
Reactant of Route 2
Reactant of Route 2
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